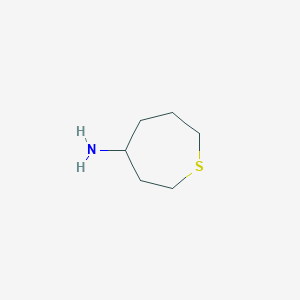

![molecular formula C17H12N4O2S B2824367 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide CAS No. 312917-54-7](/img/structure/B2824367.png)

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

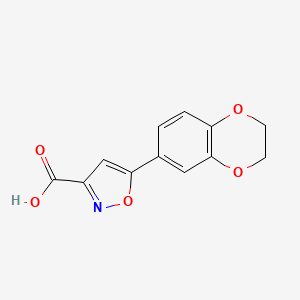

“N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . The compound is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of similar compounds has been achieved through various synthetic pathways including C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The synthesized compounds were found to be in good agreement with elemental and spectral data .Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Aplicaciones Científicas De Investigación

Antitumor Activity

Benzothiazole derivatives, including N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide, have shown promise as antitumor agents. Research indicates that these compounds exhibit cytotoxic effects on cancer cells, making them potential candidates for cancer therapy . Further studies are needed to elucidate their precise mechanisms of action and optimize their efficacy.

Antimicrobial Properties

The benzothiazole nucleus possesses antimicrobial activity. Specifically, derivatives of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide have been evaluated for their effectiveness against bacterial and fungal infections. These compounds may serve as leads for developing novel antimicrobial agents .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Benzothiazole derivatives, including our compound of interest, have demonstrated anti-inflammatory properties. These molecules could potentially be explored as therapeutic agents for managing inflammatory conditions .

Anticonvulsant Potential

Some benzothiazole derivatives exhibit anticonvulsant activity. While more research is needed, these compounds may hold promise in the treatment of epilepsy and related disorders .

Antidiabetic Properties

The benzothiazole scaffold has been investigated for its antidiabetic effects. N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide derivatives may impact glucose metabolism and insulin sensitivity, making them relevant in the context of diabetes research .

COX-1 Inhibition

Although not directly related to the compound, it’s worth noting that some benzothiazole derivatives exhibit weak COX-1 inhibitory activity. COX-1 (cyclooxygenase-1) is an enzyme involved in inflammation and pain pathways. Further studies could explore the potential of our compound in this context .

Mecanismo De Acción

Target of Action

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide, also known as 4-CYANO-N-(6-ACETAMIDO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent inhibitory activity against Mycobacterium tuberculosis . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the biosynthesis of arabinogalactan, leading to the weakening of the mycobacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of DprE1 disrupts the arabinogalactan biosynthetic pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to cell wall weakening and potentially cell death

Result of Action

The primary result of the action of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting DprE1 and disrupting arabinogalactan biosynthesis, the compound weakens the mycobacterial cell wall, potentially leading to cell death .

Safety and Hazards

The safety and hazards associated with “N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide” are not specified in the search results. It’s important to note that this compound is not intended for human or veterinary use and is for research use only.

Direcciones Futuras

The future directions for research on “N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide” could involve further exploration of its potential biological activities, such as its urease inhibitory activity . Additionally, more research could be conducted to fully understand its synthesis, molecular structure, and chemical reactions.

Propiedades

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-cyanobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2S/c1-10(22)19-13-6-7-14-15(8-13)24-17(20-14)21-16(23)12-4-2-11(9-18)3-5-12/h2-8H,1H3,(H,19,22)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALFQVJCWAMYFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

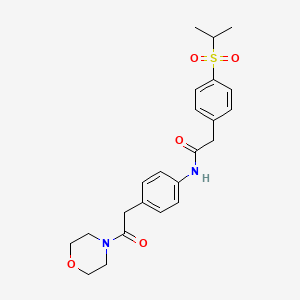

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]acetic acid](/img/structure/B2824285.png)

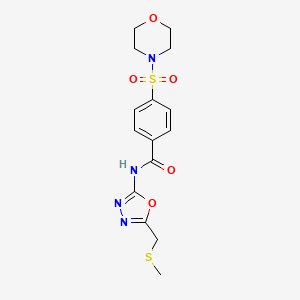

![(E)-4-(Dimethylamino)-N-(thieno[3,2-b]pyridin-6-ylmethyl)but-2-enamide](/img/structure/B2824286.png)

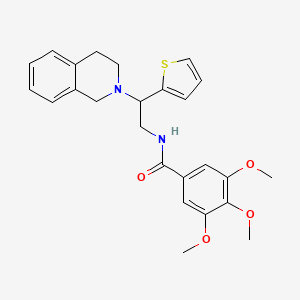

![4-fluoro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2824287.png)

![(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2824292.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2824298.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2824300.png)

![3-Fluoro-4-[5-(5-methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenol](/img/structure/B2824306.png)